![molecular formula C23H21N5O3S B6123613 N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6123613.png)
N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide, commonly known as AQ-RA 741, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
作用机制
The mechanism of action of AQ-RA 741 involves the inhibition of protein kinases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. AQ-RA 741 specifically targets the protein kinase CK2, which is overexpressed in many types of cancer and is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, AQ-RA 741 disrupts the signaling pathways that are essential for cancer cell survival, leading to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
AQ-RA 741 has been shown to have several biochemical and physiological effects. In addition to its potent antitumor activity, AQ-RA 741 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. AQ-RA 741 has also been shown to induce autophagy, which is a cellular process that plays a crucial role in the maintenance of cellular homeostasis and the prevention of cancer development.
实验室实验的优点和局限性
AQ-RA 741 has several advantages for lab experiments. It exhibits potent and selective inhibitory activity against CK2, making it a useful tool for studying the role of CK2 in various cellular processes. AQ-RA 741 also has good solubility and stability, which makes it easy to handle and store. However, AQ-RA 741 has some limitations for lab experiments, including its relatively low bioavailability and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of AQ-RA 741. One of the most promising directions is the development of AQ-RA 741-based therapies for the treatment of cancer and neurological disorders. Another direction is the optimization of the synthesis method to improve the yield and purity of AQ-RA 741. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor and neuroprotective effects of AQ-RA 741, as well as its potential side effects and toxicity in vivo. Finally, the development of AQ-RA 741 derivatives with improved pharmacokinetic properties and selectivity for CK2 could lead to the development of more effective and safer therapies for cancer and neurological disorders.
合成方法
AQ-RA 741 is a synthetic compound that can be prepared through a multistep reaction process. The synthesis of AQ-RA 741 involves the condensation of 2-nitrobenzaldehyde with 4-methylphenylhydrazine, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then coupled with 2-(3-aminophenylsulfonamido)quinoxaline to form AQ-RA 741.
科学研究应用
AQ-RA 741 has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of AQ-RA 741 is in the treatment of cancer. Studies have shown that AQ-RA 741 exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. AQ-RA 741 has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[4-[[3-[(4-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-15-7-13-19(14-8-15)32(30,31)28-23-22(26-20-5-3-4-6-21(20)27-23)25-18-11-9-17(10-12-18)24-16(2)29/h3-14H,1-2H3,(H,24,29)(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSQUMADCPEGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[3-(4-Methylbenzenesulfonamido)quinoxalin-2-YL]amino}phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

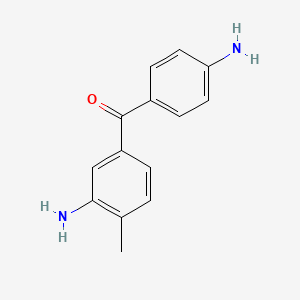
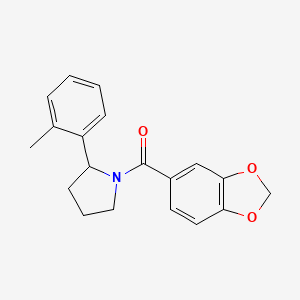
![1-(4-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123553.png)
![N-(3,4-dimethylphenyl)-N''-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123563.png)
![methyl (1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6123564.png)
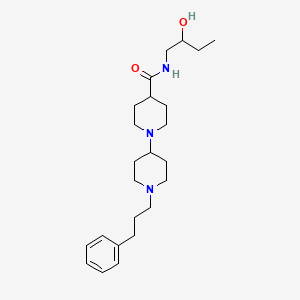
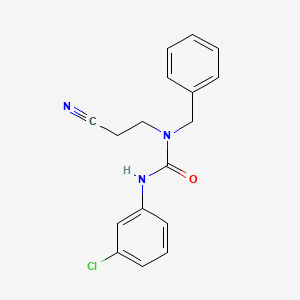
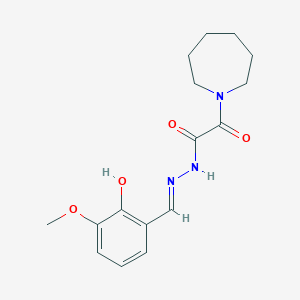
![1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)
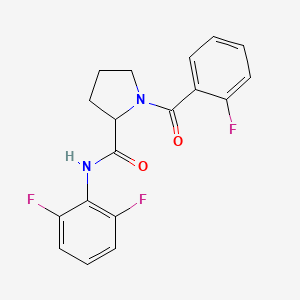
![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6123635.png)
![N-(3-furylmethyl)-5-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6123638.png)
![1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6123646.png)
![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)